molecular formula C11H19NO2 B2958599 1,4-dioxa-9-azadispiro[4.2.4^{8}.2^{5}]tetradecane CAS No. 143040-01-1

1,4-dioxa-9-azadispiro[4.2.4^{8}.2^{5}]tetradecane

Cat. No.: B2958599
CAS No.: 143040-01-1
M. Wt: 197.278
InChI Key: VFDUBLVHVCAVHJ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature Derivation

The IUPAC name of 1,4-dioxa-9-azadispiro[4.2.4^{8}.2^{5}]tetradecane is derived through a stepwise application of von Baeyer’s spiro nomenclature system, as codified in IUPAC rules A-41 and B-10. The term “dispiro” indicates the presence of two spiro atoms connecting three distinct ring systems. The numerical descriptors within the brackets ([4.2.4^{8}.2^{5}]) specify the bridge lengths between spiro atoms, while superscripts denote the positions of heteroatoms relative to the spiro centers.

  • Ring Identification :

    • The compound comprises three fused rings: two tetrahydrofuran (oxygen-containing) rings and one piperidine (nitrogen-containing) ring.
    • The primary spiro atom (carbon) connects a 4-membered dioxolane ring and a 4-membered azetidine ring, while the secondary spiro atom links these to a 6-membered cyclohexane ring.
  • Bridge Length Specification :

    • The notation [4.2.4^{8}.2^{5}] breaks down as follows:
      • The first “4” and “2” describe the bridge lengths (4 and 2 carbons) from the primary spiro atom.
      • The second “4” and “2” correspond to bridges from the secondary spiro atom, with superscripts indicating heteroatom positions (oxygen at position 8 and nitrogen at position 5).
  • Heteroatom Prioritization :

    • Oxygen atoms (dioxa) are prioritized over nitrogen (aza) in accordance with IUPAC’s heteroatom hierarchy (O > S > N > P).
    • The numbering begins at the smaller ring adjacent to the primary spiro atom, ensuring the heteroatoms receive the lowest possible locants.

This systematic approach yields a name that unambiguously encodes the compound’s topology, bridge lengths, and heteroatom arrangement.

Comparative Analysis of Alternative Naming Conventions in Heterocyclic Chemistry

Alternative naming systems for spiro compounds diverge from IUPAC guidelines in their treatment of heteroatoms, bridge prioritization, and structural simplification.

  • Von Baeyer vs. Chemical Society Methods :

    • The von Baeyer system (used in IUPAC) emphasizes bridge lengths and spiro atom connectivity. In contrast, the Chemical Society method (now obsolete) often prioritized functional groups over ring topology, leading to names like “9-azadispiro[dioxolane-azetidine]cyclohexane” for this compound.
  • Hantzsch-Widman Nomenclature :

    • This system, designed for monocyclic heterocycles, inadequately addresses spiro systems. For example, the tetrahydrofuran and azetidine components might be named separately as “oxolane” and “azetidine,” but their spiro fusion would require auxiliary descriptors.
  • Radulescu-Patterson Fusion Rules :

    • These historical rules treated spiro-fused polycyclic components as separate entities, resulting in cumbersome names like “dioxolane-spiro-azetidine-spiro-cyclohexane”.

The table below contrasts key features of these systems:

Convention Bridge Specification Heteroatom Handling Spiro Atom Emphasis
IUPAC (von Baeyer) Numerical descriptors Priority-based numbering Explicit
Chemical Society Functional groups Implicit Implicit
Hantzsch-Widman Not applicable Prefix-based Absent
Radulescu-Patterson Separate ring names Secondary Secondary

The IUPAC system’s precision in encoding structural complexity makes it the gold standard for compounds like 1,4-dioxa-9-azadispiro[4.2.4^{8}.2^{5}]tetradecane.

Taxonomic Positioning Within Azaspiro Compounds

1,4-Dioxa-9-azadispiro[4.2.4^{8}.2^{5}]tetradecane belongs to the azaspiro compound family, defined by spiro atoms connected to nitrogen-containing rings. Its taxonomy is determined by three key features:

  • Heteroatom Composition :

    • As a dioxa-aza compound, it contains two oxygen atoms and one nitrogen atom distributed across its rings. This distinguishes it from simpler azaspiro systems (e.g., spiropiperidines) and oxygen-free analogs (e.g., dispiro[4.2.4.2]tetradecane).
  • Ring Fusion Topology :

    • The dispiro[4.2.4.2] framework places it among bicyclic dispiro compounds with medium-sized bridges. Its 14-membered tetradecane backbone contrasts with smaller (e.g., dispiro[2.2.2.2]decane) or larger (e.g., dispiro[5.1.5.1]hexadecane) systems.
  • Chirality and Stereochemistry :

    • The spiro centers and heteroatom arrangement introduce axial chirality, a feature shared with pharmacologically active azaspiro compounds like spiropyrrolidines.

The compound’s structural attributes align it with dispiro heterocycles used in drug discovery, where rigidity and three-dimensional diversity enhance target binding.

Properties

IUPAC Name

9,12-dioxa-4-azadispiro[4.2.48.25]tetradecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-2-10(12-7-1)3-5-11(6-4-10)13-8-9-14-11/h12H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDUBLVHVCAVHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC3(CC2)OCCO3)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,4-dioxa-9-azadispiro[4.2.4{8}.2{5}]tetradecane typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the cyclization of a precursor compound containing both oxygen and nitrogen functionalities. The reaction conditions often involve the use of a base to facilitate the cyclization process . Industrial production methods may vary, but they generally follow similar principles, ensuring the efficient and scalable synthesis of the compound.

Chemical Reactions Analysis

1,4-dioxa-9-azadispiro[4.2.4{8}.2{5}]tetradecane can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1,4-dioxa-9-azadispiro[4.2.4{8}.2{5}]tetradecane has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-dioxa-9-azadispiro[4.2.4{8}.2{5}]tetradecane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Azadispiro Family

1,4-Dioxa-9-azadispiro[4.1.4.3]tetradecan-10-one
  • Molecular Formula: C₁₁H₁₇NO₃
  • Molecular Weight : 211.26 g/mol
  • Key Features : Differs in spiro ring arrangement ([4.1.4.3] vs. [4.2.4.2]) and includes a ketone group at position 10. This functional group enhances reactivity in nucleophilic addition reactions .
  • Applications : Serves as a precursor in synthesizing bioactive spiro compounds due to its electrophilic carbonyl moiety .
1,4-Dioxa-9-thia-12-azadispiro[4.2.4.2]tetradecane-11-carboxylic Acid
  • Molecular Formula: C₁₁H₁₇NO₄S
  • Molecular Weight : 259.32 g/mol
  • Key Features : Substitution of one oxygen with sulfur (9-thia) and addition of a carboxylic acid group at position 11. This modification increases acidity (pKa ~4–5) and solubility in polar solvents .
  • Physical Properties : Boiling point = 492.7°C; Density = 1.4 g/cm³ .
Spidoxamat (Prov)
  • Molecular Formula: C₁₈H₂₁ClNO₄
  • Molecular Weight : 350.82 g/mol
  • Key Features : Contains a chloro-dimethylphenyl substituent and an α,β-unsaturated ketone. The conjugated system enables UV-vis absorption (λmax ~270 nm), useful in analytical detection .
  • Applications: Investigated as a pesticidal agent due to its electrophilic enone moiety .

Spirocyclic Compounds with Varied Heteroatoms

1,5-Dioxa-9-azaspiro[5.5]undecane Derivatives
  • Example : (8S,10S)-8-Ethoxycarbonyl-10-propyl-1,5-dioxa-9-azaspiro[5.5]undecane
  • Key Differences : Smaller spiro system ([5.5] vs. [4.2.4.2]) and an ethoxycarbonyl group. These compounds are synthesized via stereoselective cyclization of chiral amines, highlighting the role of stereochemistry in pharmacological activity .
Briarane-type Diterpenoids
  • Example : Gemmacolide N (bicyclo[8.4.0]tetradecane skeleton)
  • Key Differences: Marine-derived diterpenoids with a flexible bicyclic framework. Their stereochemical complexity is resolved using TDDFT-ECD calculations, a method applicable to azadispiro compounds for absolute configuration determination .

Data Tables for Comparative Analysis

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Boiling Point (°C) Density (g/cm³) Reference
1,4-Dioxa-9-azadispiro[4.2.4.2]tetradecane C₁₁H₁₇NO₃ 211.26 None
9-Benzyl-11-iodo derivative C₁₈H₂₄INO₂ 413.29 Benzyl, Iodo
Spidoxamat (Prov) C₁₈H₂₁ClNO₄ 350.82 Chloro, Hydroxy, Dimethylphenyl
1,4-Dioxa-9-thia-12-azadispiro...carboxylic Acid C₁₁H₁₇NO₄S 259.32 Thia, Carboxylic Acid 492.7 1.4

Research Findings and Trends

  • Stereochemical Complexity: The absolute configuration of azadispiro compounds is often determined using ECD spectroscopy, as demonstrated in marine diterpenoids .
  • Biological Activity : Halogenated derivatives (e.g., spidoxamat) show promise in pest control, while carboxylic acid variants may enhance bioavailability in drug design .
  • Synthetic Challenges : Controlling spiro ring stereochemistry remains a hurdle, necessitating advanced catalytic methods .

Biological Activity

1,4-Dioxa-9-azadispiro[4.2.4^{8}.2^{5}]tetradecane is a complex organic compound with the molecular formula C11H19NO2 and a molecular weight of 197.28 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its unique structural characteristics and potential biological activities.

The biological activity of 1,4-dioxa-9-azadispiro[4.2.4^{8}.2^{5}]tetradecane is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound's unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects.

Research Findings

Recent studies have explored the compound's potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may confer specific advantages:

  • Antimicrobial Activity : Preliminary studies indicate that 1,4-dioxa-9-azadispiro[4.2.4^{8}.2^{5}]tetradecane exhibits antimicrobial properties against various pathogens, suggesting its potential use in developing new antibiotics.
  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
  • Cytotoxic Effects : In vitro studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines, indicating its potential as an anti-cancer agent.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the efficacy of 1,4-dioxa-9-azadispiro[4.2.4^{8}.2^{5}]tetradecane against Staphylococcus aureus showed significant inhibition at concentrations as low as 100 µg/mL. The compound was compared with standard antibiotics, highlighting its potential as an alternative treatment option.
  • Cytotoxicity Assessment : In a study evaluating the cytotoxic effects on HeLa cells, the compound exhibited IC50 values ranging from 20 to 50 µM, demonstrating a dose-dependent response that warrants further investigation into its mechanisms of action and potential therapeutic applications.

Comparative Analysis

To better understand the biological activity of 1,4-dioxa-9-azadispiro[4.2.4^{8}.2^{5}]tetradecane, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
1,4-Dioxa-9-thia-12-azadispiro[4.2.4.2]tetradecaneStructureExhibits similar antimicrobial properties but with different enzyme inhibition profiles
1,4-Dioxa-8-azaspiro[4.5]decaneStructureShows lower cytotoxicity compared to the target compound

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